molecular formula C12H7Cl2N3 B1472550 6-Chloro-3-(4-chlorophenyl)imidazo[1,2-b]pyridazine CAS No. 1025065-97-7

6-Chloro-3-(4-chlorophenyl)imidazo[1,2-b]pyridazine

Cat. No. B1472550
CAS RN: 1025065-97-7
M. Wt: 264.11 g/mol
InChI Key: OXJWEVLKAMUKSA-UHFFFAOYSA-N
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Description

“6-Chloro-3-(4-chlorophenyl)imidazo[1,2-b]pyridazine” is a derivative of imidazo[1,2-b]pyridazine . Imidazo[1,2-b]pyridazine derivatives have good biological activity and have been widely studied in drug molecules . They are recognized as an important heterocyclic nucleus and can provide a variety of bioactive molecules .


Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazine derivatives has been a subject of interest in recent years . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed . In one study, a new compound, ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate, was synthesized .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-b]pyridazine derivatives has been characterized using spectroscopic techniques . The optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations . The results were found to be consistent with X-ray diffraction data .


Chemical Reactions Analysis

Imidazo[1,2-b]pyridazine derivatives have been found to exhibit different biological activities and pharmacological properties . They have been used as novel ligands with high affinity for gamma-hydroxybutyric acid (GHB) binding sites .

Mechanism of Action

While the specific mechanism of action for “6-Chloro-3-(4-chlorophenyl)imidazo[1,2-b]pyridazine” is not mentioned in the available data, imidazo[1,2-b]pyridazine derivatives have been studied as IL-17A inhibitors for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis .

Future Directions

The future directions for the study of “6-Chloro-3-(4-chlorophenyl)imidazo[1,2-b]pyridazine” and its derivatives could include further exploration of their biological activities and pharmacological properties, development of novel synthesis methods, and investigation of their potential applications in medicinal chemistry .

properties

IUPAC Name

6-chloro-3-(4-chlorophenyl)imidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3/c13-9-3-1-8(2-4-9)10-7-15-12-6-5-11(14)16-17(10)12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJWEVLKAMUKSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C3N2N=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-(4-chlorophenyl)imidazo[1,2-b]pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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